molecular formula C7H2Cl2F3NO B11816545 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B11816545
M. Wt: 243.99 g/mol
InChI Key: YLWGGHUSCNBYKC-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with dichloro and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,6-dichloropyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The dichloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: Shares the pyridine ring and dichloro substitution but lacks the trifluoromethyl group.

    Trifluoroacetophenone: Contains the trifluoromethyl group but differs in the aromatic ring structure.

Uniqueness

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of dichloro and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C7H2Cl2F3NO

Molecular Weight

243.99 g/mol

IUPAC Name

1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H2Cl2F3NO/c8-4-1-3(2-5(9)13-4)6(14)7(10,11)12/h1-2H

InChI Key

YLWGGHUSCNBYKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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